molecular formula C11H14O2 B8558040 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

Cat. No.: B8558040
M. Wt: 178.23 g/mol
InChI Key: IENXNRSNFXHIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl- is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-ethynyl-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H14O2/c1-5-11(13)8(2)6-9(12)7-10(11,3)4/h1,6,13H,7H2,2-4H3

InChI Key

IENXNRSNFXHIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C#C)O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium (15 g, 2.2 mol) in small pieces is added within one hour to 900 ml of ammonia at -35° C. Acetylene is conducted through the mixture until the blue color has disappeared and a grey suspension results. Ketoisophorone (150 g, 1 mol) is then added dropwise. The ammonia is evaporated within 12 hours. An orange colored residue remains. Subsequently, 1 liter of ice/water is added, the mixture is treated while stirring with ether and then with 2N HCl and thereafter made acid with conc. HCl. The phases are separated and the aqueous phase is extracted four times with ether. The ether extracts are washed twice with water and with saturated sodium chloride solution, dried, filtered and concentrated. In this manner there are obtained 166 g of crude 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one. This crude product is dissolved almost completely in 500 ml of ether and then cooled to -25°. In this manner there are obtained 86.2 g (48%) of crystalline 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one. The mother liquor is dissolved in 140 ml of isopropyl ether and cooled to 0°. In this manner there are obtained a further 25 g (14%) of crystals of the desired compound.
Quantity
15 g
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150 g
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